2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid
Overview
Description
2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . It has a molecular formula of C8H7F2NO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group at the 3-position and a 2,2-difluoroethoxy group at the 2-position .Physical and Chemical Properties Analysis
The molecular weight of this compound is 203.14 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the literature.Scientific Research Applications
Coordination Polymers and MOFs
Coordination polymers and MOFs are materials with tunable properties useful in adsorption, separation processes, catalysis, and molecular magnetism. Pyridine-dicarboxylic acids, like the related compounds discussed, often act as bridging ligands forming coordination polymers with metals, leading to structures with diverse functions (Tabatabaee et al., 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of pyridine-carboxylic acid derivatives provide insights into molecular design for selective functionalization and the creation of compounds with specific properties. For example, the structural analysis of pyridine-2,3-dicarboxylate coordination polymers shows how these compounds can incorporate chain motifs leading to novel structures with potential applications in various fields (Patrick et al., 2003).
Luminescent Properties
The luminescent properties of coordination compounds are of significant interest for materials science, particularly in the development of sensors and optical materials. The synthesis of MOFs polymers with pyridine-dicarboxylic acid and their characterization, including luminescent properties, showcases the potential of these compounds in creating functional materials (Yang et al., 2012).
Magnetic Properties
The study of magnetic properties in coordination polymers is another area of interest, providing insights into the interactions between metal ions and ligands. Research on the magnetic properties of copper(II) pyridine-dicarboxylate coordination polymers incorporating chain motifs reveals the potential for designing materials with specific magnetic behaviors (Patrick et al., 2003).
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-14-7-5(8(12)13)2-1-3-11-7/h1-3,6H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBYCMVQEFPSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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